molecular formula C16H21NO4 B15225439 methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate

methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate

Cat. No.: B15225439
M. Wt: 291.34 g/mol
InChI Key: GEBKASLAGFRJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate is an organic compound notable for its unique indane structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in the field of organic synthesis and medicinal chemistry due to its potential biological activities and applications. This article will explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO4C_{13}H_{17}NO_4, with a molecular weight of approximately 291.34 g/mol. The presence of the Boc protecting group enhances its utility in synthetic applications, particularly in the development of pharmaceuticals.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the indane structure : Starting materials are reacted to form the indane framework.
  • Introduction of the Boc group : The amino group is protected using a Boc anhydride.
  • Esterification : The carboxylic acid group is converted to a methyl ester.

These reactions not only demonstrate the compound's versatility as a building block but also highlight its potential in creating various derivatives for biological testing.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to cancer research and anti-inflammatory effects.

Anticancer Potential

Studies have shown that compounds with similar indane structures can inhibit specific cancer cell lines. For instance, high-throughput screening has identified analogs that target mitotic kinesins, which are essential for proper cell division. The inhibition of these proteins can lead to increased multipolarity in cancer cells, potentially inducing cell death through aberrant division patterns .

Anti-inflammatory Effects

There is emerging evidence that compounds related to this compound may act as antagonists at chemokine receptors, particularly CCR2. This receptor plays a crucial role in mediating inflammatory responses by facilitating monocyte migration to sites of inflammation. Compounds that modulate CCR2 activity could offer therapeutic benefits in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes some comparable compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Methyl 3-aminoindane-5-carboxylateC_{11}H_{13}N O_2Lacks the Boc protecting group; simpler structure
3-(tert-butoxycarbonylamino)indane-5-carboxylic acidC_{12}H_{15}N O_4Contains a free carboxylic acid instead of an ester
1H-Indene-5-carboxylic acidC_{10}H_{8}O_2Does not contain an amino group; simpler indene structure

This comparative analysis highlights how this compound stands out due to its combination of structural features that enhance its reactivity and potential biological applications.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) for compounds containing an indane core. One significant finding is that modifications on the indane ring can dramatically influence binding affinity and biological activity against specific targets such as HSET (KIFC1), a protein involved in cancer cell proliferation .

In vitro studies demonstrated that certain derivatives could effectively inhibit HSET, leading to increased multipolarity in centrosome-amplified cancer cells. This suggests that further exploration into the modification of the indane structure could yield compounds with enhanced anticancer properties.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-8-7-10-5-6-11(9-12(10)13)14(18)20-4/h5-6,9,13H,7-8H2,1-4H3,(H,17,19)

InChI Key

GEBKASLAGFRJDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.